molecular formula C27H33NO10S B13843960 Isothiocolchicoside

Isothiocolchicoside

Cat. No.: B13843960
M. Wt: 563.6 g/mol
InChI Key: GZRFWUUSEDCPQQ-ZZMDLNRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiocolchicoside is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside found in the seeds of Gloriosa superba and Colchicum autumnale. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. This compound is widely used in the treatment of various musculoskeletal disorders, including low back pain, orthopedic, traumatic, and rheumatologic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiocolchicoside is synthesized from thiocolchicine through a series of chemical reactions. The process involves the regioselective demethylation and glucosylation of thiocolchicine. This transformation is achieved using specific reagents and conditions to ensure high selectivity and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound involves a biotransformation process using specific strains of Bacillus megaterium. This method is preferred due to its high selectivity, efficiency, and environmentally friendly nature. The process involves the conversion of thiocolchicine into this compound through a single fermentation step .

Chemical Reactions Analysis

Types of Reactions

Isothiocolchicoside undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

Scientific Research Applications

Isothiocolchicoside has a wide range of scientific research applications, including:

Mechanism of Action

Isothiocolchicoside exerts its effects by selectively binding to gamma-aminobutyric acid A (GABA-A) receptors. This binding activates the GABA inhibitory pathways, leading to muscle relaxation and reduced inflammation. The compound also acts as a competitive antagonist of glycine receptors, further contributing to its muscle relaxant properties .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A natural compound with anti-inflammatory properties, primarily used in the treatment of gout.

    Thiocolchicine: A semi-synthetic derivative of colchicine with similar properties to isothiocolchicoside.

    Eperisone: A muscle relaxant with similar applications but different mechanisms of action.

Uniqueness of this compound

This compound is unique due to its dual mechanism of action, involving both GABA-A and glycine receptors. This dual action makes it a potent muscle relaxant with fewer side effects compared to other similar compounds .

Properties

Molecular Formula

C27H33NO10S

Molecular Weight

563.6 g/mol

IUPAC Name

N-[(7S)-1,2-dimethoxy-9-methylsulfanyl-10-oxo-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-17(31)20(39-4)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,19?,22+,23-,24+,27+/m0/s1

InChI Key

GZRFWUUSEDCPQQ-ZZMDLNRPSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.